Cisplatin is derived from platinum, a transition metal found in the earth's crust. It belongs to the class of compounds known as metallodrugs, which utilize metal ions for therapeutic effects. The drug is classified under the broader category of antineoplastic agents, specifically alkylating agents that interfere with DNA replication and transcription.
The synthesis of cisplatin has evolved over the years, with several methods developed to optimize yield and purity.
The original synthesis by Peyrone involved the reaction of potassium tetrachloroplatinate(II) with aqueous ammonia, leading to the formation of cisplatin along with byproducts such as Magnus' green salt and the trans isomer.
Recent advancements include microwave-assisted synthesis, which enhances efficiency and reduces reaction time. In this method:
Another innovative approach involves synthesizing no-carrier-added cisplatin from platinum(IV) chloride using ammonia at elevated temperatures (60 °C). This method employs size exclusion chromatography for purification, effectively isolating the desired product without precipitation routes .
Cisplatin has a square planar geometry typical of platinum(II) complexes. Its structure can be described as follows:
Cisplatin undergoes various chemical reactions that are crucial for its mechanism of action:
Cisplatin's mechanism of action primarily involves its interaction with DNA:
Cisplatin exhibits several notable physical and chemical properties:
Cisplatin is extensively utilized in clinical settings for its antitumor properties:
Research continues into developing new derivatives and formulations of cisplatin aimed at overcoming resistance mechanisms and enhancing selectivity for cancer cells .
The anticancer properties of cisplatin emerged from unintended observations in 1965. Biophysicist Barnett Rosenberg investigated the effects of electrical fields on E. coli cell division using platinum electrodes. He noted that bacterial cells ceased dividing but continued elongating up to 300 times their normal length. After two years of investigation, Rosenberg’s team identified that electrolysis products from the platinum electrodes—not the electric field—caused this effect. The active compound was isolated as cis-dichlorodiammineplatinum(II), later named cisplatin [1] [10].
Initial skepticism surrounded cisplatin due to concerns about heavy metal toxicity. However, the National Cancer Institute (NCI) supported further research, leading to confirmation of its potent antitumor activity in murine sarcoma models. By 1972, clinical trials for advanced testicular cancer began under Dr. Lawrence Einhorn, achieving unprecedented remission rates. The U.S. Food and Drug Administration (FDA) approved cisplatin in 1978 for testicular and ovarian cancers, marking a paradigm shift in oncology [1] [9].
Cisplatin’s structure (molecular formula: [Pt(NH₃)₂Cl₂]) features a central platinum(II) ion in a square planar geometry coordinated with two cis-oriented chloride ligands and two ammonia groups. This stereochemistry is critical: the trans isomer lacks anticancer activity. Key physicochemical properties include:
The compound’s mechanism hinges on intracellular activation. In the bloodstream (high chloride, ~100 mM), cisplatin remains neutral and inert. Upon cellular entry, lower chloride concentrations (3–20 mM) facilitate hydrolysis, replacing chloride ligands with water molecules. This generates positively charged, highly reactive species:
These aquated species readily form covalent adducts with nucleophilic sites on DNA, particularly the N7 position of guanine and adenine residues.
Table 1: Physicochemical Properties of Cisplatin
Property | Value |
---|---|
Molecular Formula | Cl₂H₆N₂Pt |
Molecular Weight | 300.05 g/mol |
Solubility in Water | 2.53 g/L (25°C) |
Melting Point | 270°C (decomposition) |
Hydrolysis Products | Monoaqua / Diaqua species |
DNA Binding Preference | N7 of guanine (90% adducts) |
Cisplatin’s clinical impact is profound, particularly for previously untreatable malignancies. Its broad-spectrum activity stems from non-cell-cycle-specific cytotoxicity, primarily through DNA crosslinking that triggers apoptosis. Key applications include:
Cisplatin’s efficacy extends beyond monotherapy. Synergistic combinations exploit divergent mechanisms of action:
Table 2: Cisplatin Response Rates in Major Cancers
Cancer Type | Response Rate | Clinical Context |
---|---|---|
Testicular Germ Cell | 90–95% | Curative (metastatic disease) |
Ovarian Epithelial | 70–80% | First-line with paclitaxel |
Non-Small Cell Lung | 30–40% | Neoadjuvant/combination therapy |
Head and Neck Squamous | 80–90% | Radiosensitization |
Bladder Transitional | 50–70% | Neoadjuvant (muscle-invasive) |
To overcome intrinsic limitations like resistance, second- and third-generation platinum analogs were developed:
Current research explores nanoparticle conjugates (e.g., liposomal cisplatin) to enhance tumor targeting and reduce systemic exposure [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7